molecular formula C13H13ClN2S B8299662 1-Thiomorpholino-3-chloro-isoquinoline

1-Thiomorpholino-3-chloro-isoquinoline

Cat. No.: B8299662
M. Wt: 264.77 g/mol
InChI Key: NXAOQPPELHYXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Thiomorpholino-3-chloro-isoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with a thiomorpholino group at position 1 and a chlorine atom at position 2.

Synthetic routes for such derivatives often involve cyclocondensation reactions or nucleophilic substitution. For example, Kamal et al. (2011) demonstrated the synthesis of morpholinyl-thieno-isoquinoline derivatives via multi-step protocols involving thiophene intermediates and morpholine incorporation, which may parallel the synthesis of 1-thiomorpholino analogs .

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(3-chloroisoquinolin-1-yl)thiomorpholine

InChI

InChI=1S/C13H13ClN2S/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2

InChI Key

NXAOQPPELHYXMG-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=NC(=CC3=CC=CC=C32)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include:

  • 1-Morpholino-3-chloro-isoquinoline: Replaces the thiomorpholino group with a standard morpholine.
  • 1-Thiomorpholino-3-methyl-isoquinoline: Substitutes chlorine with a methyl group.
  • 1-Piperazinyl-3-chloro-isoquinoline: Features a piperazine ring instead of thiomorpholino.

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
1-Thiomorpholino-3-chloro-isoquinoline 308.8 2.9 0.12
1-Morpholino-3-chloro-isoquinoline 292.7 2.4 0.25
1-Thiomorpholino-3-methyl-isoquinoline 288.8 3.2 0.08
1-Piperazinyl-3-chloro-isoquinoline 287.7 1.8 0.45

Notes:

  • The thiomorpholino group increases logP compared to morpholino, reducing aqueous solubility.
  • Chloro substituents slightly elevate logP versus methyl groups but improve target binding through halogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.